Home > Products > Screening Compounds P43923 > N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide - 2034312-84-8

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Catalog Number: EVT-3110936
CAS Number: 2034312-84-8
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. It exhibits strong in vivo antiplatelet and antithrombotic activities [].
  • Relevance: Although structurally different from the main compound, SAR216471 shares the presence of a pyrazole ring and an amide group, indicating potential shared chemical properties and potential for similar biological activity [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrates promising anticancer cell proliferation potencies. It also exhibits a favorable cutaneous safety profile compared to other Akt inhibitors [, ].
  • Relevance: Hu7691 shares the core structure of a benzamide substituted with a pyrazole ring with N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide. The presence of these common structural motifs suggests a potential for similar binding interactions and biological activity [, ].

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effectively targeting both wild-type and the imatinib-resistant T315I mutant. It exhibits significant anti-leukemic activity [].
  • Relevance: While AKE-72 differs significantly in its overall structure from the main compound, it belongs to the diarylamide benzamide class. This structural similarity suggests a potential for shared pharmacological properties and potential application in similar therapeutic areas [].
  • Compound Description: This compound is under investigation for its potential in treating diseases caused by deregulated protein kinase activity. Its specific biological targets and mechanism of action are not disclosed in the provided abstract [, ].
  • Relevance: Both this compound and N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide are benzamide derivatives. This shared core structure suggests a possibility of interacting with similar protein targets, though further research is needed to confirm specific biological activities [, ].
  • Compound Description: PHA739358 (Danusertib) is an antitumor agent [].
  • Relevance: Even though structurally different from the main compound, PHA739358 shares the benzamide group, indicating potential shared chemical properties and potential for similar biological activity [].

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

  • Compound Description: BMS-820132 is a "partial" glucokinase activator, designed to mitigate hypoglycemia risk while maintaining efficacy in treating type 2 diabetes. It has demonstrated promising in vivo efficacy and a favorable preclinical safety profile [].
  • Relevance: BMS-820132 shares the presence of a pyrazole ring and an amide group with N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide. This structural similarity suggests potential overlap in their chemical properties and indicates a possibility for BMS-820132 to provide insights into structure-activity relationships for glucokinase activation [].
  • Compound Description: 16d is a derivative of 16e (TAS-116). TAS-116 is a selective inhibitor of HSP90α and HSP90β, displaying oral availability and potent antitumor effects in mice [].
  • Relevance: Similar to N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, both 16d and TAS-116 contain a pyrazole ring attached to a benzamide moiety. This shared structural feature suggests a potential for similar binding interactions and biological activity related to HSP90 inhibition [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent Glycine Transporter 1 (GlyT1) inhibitor, demonstrating significant effects in rodent models for schizophrenia without undesirable central nervous system side effects [].
  • Relevance: This compound shares the presence of a pyrazole ring with N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, indicating a potential for shared chemical properties and possibly similar biological activity [].
  • Compound Description: MPP is a mixed CCK antagonist, while MPM is a CCK1 selective antagonist. Both compounds display antidepressant and anxiolytic effects in rodent models [, ].
  • Relevance: Although structurally different from the main compound, both MPP and MPM share the presence of a pyrazole ring connected to an amide or urea group, suggesting potential similarities in chemical properties and potential for interaction with similar biological targets [, ].

Properties

CAS Number

2034312-84-8

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide

Molecular Formula

C19H18N4O

Molecular Weight

318.38

InChI

InChI=1S/C19H18N4O/c24-19(16-3-1-4-18(10-16)23-8-2-7-22-23)21-12-14-9-17(13-20-11-14)15-5-6-15/h1-4,7-11,13,15H,5-6,12H2,(H,21,24)

InChI Key

RFXWOWGKWGOOKQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.